molecular formula C15H20FNO2S B10970351 N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-fluorobenzenesulfonamide

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-fluorobenzenesulfonamide

Cat. No.: B10970351
M. Wt: 297.4 g/mol
InChI Key: OXRFIRDDQPAWKP-UHFFFAOYSA-N
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Description

N-(1-BICYCLO[221]HEPT-2-YLETHYL)-2-FLUORO-1-BENZENESULFONAMIDE is a complex organic compound characterized by its unique bicyclic structure and the presence of a fluorine atom attached to a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-BICYCLO[221]HEPT-2-YLETHYL)-2-FLUORO-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the bicyclic heptane derivativeThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-FLUORO-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, hydroxide ions.

    Electrophiles: Halogens, sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-FLUORO-1-BENZENESULFONAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-FLUORO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-FLUORO-1-BENZENESULFONAMIDE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. This fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H20FNO2S

Molecular Weight

297.4 g/mol

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-fluorobenzenesulfonamide

InChI

InChI=1S/C15H20FNO2S/c1-10(13-9-11-6-7-12(13)8-11)17-20(18,19)15-5-3-2-4-14(15)16/h2-5,10-13,17H,6-9H2,1H3

InChI Key

OXRFIRDDQPAWKP-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC2CCC1C2)NS(=O)(=O)C3=CC=CC=C3F

Origin of Product

United States

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